
2-(4-Chloro-3-fluorophenoxy)nicotinonitrile
概要
説明
2-(4-Chloro-3-fluorophenoxy)nicotinonitrile, also known as 2-CFPN, is a chemical compound belonging to the group of nitriles. It is an organic compound that is widely used in the scientific research and development of various products. It has been used in a variety of applications, from the synthesis of drugs and pharmaceuticals to the production of polymers and plastics. 2-CFPN has also been used in the development of new materials for medical devices and for the production of biodegradable polymers.
作用機序
The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)nicotinonitrile is not yet fully understood. However, it is believed that the compound acts as a catalyst, which helps to speed up the chemical reaction and increase the efficiency of the process. It is also believed that the compound has a role in the activation of certain enzymes, which can lead to increased efficiency of the reaction.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(4-Chloro-3-fluorophenoxy)nicotinonitrile are not yet fully understood. However, it is believed that the compound may have an effect on the metabolism of certain compounds, as well as on the function of certain enzymes and proteins. In addition, it is believed that the compound may have an effect on the production of certain hormones and neurotransmitters.
実験室実験の利点と制限
The advantages of using 2-(4-Chloro-3-fluorophenoxy)nicotinonitrile in laboratory experiments include its low cost, its high reactivity, and its ability to catalyze a variety of chemical reactions. It is also relatively easy to synthesize and can be used in a wide range of applications. However, there are some limitations to using 2-(4-Chloro-3-fluorophenoxy)nicotinonitrile in laboratory experiments. For example, the compound can be difficult to purify and can be toxic if inhaled or ingested.
将来の方向性
There are a number of potential future directions for the use of 2-(4-Chloro-3-fluorophenoxy)nicotinonitrile in scientific research. For example, the compound could be used in the development of new drugs and pharmaceuticals, as well as in the production of polymers and plastics. In addition, the compound could be used to develop new materials for medical devices, such as catheters and stents. Furthermore, the compound could be used to study the biochemical and physiological effects of various compounds, as well as to develop new methods for the production of various chemicals. Finally, the compound could be used to study the mechanism of action of various enzymes and proteins.
科学的研究の応用
2-(4-Chloro-3-fluorophenoxy)nicotinonitrile has been used in a variety of scientific research applications, including the synthesis of drugs and pharmaceuticals, the production of polymers and plastics, and the development of new materials for medical devices. It has been used in the development of new drugs and pharmaceuticals, as well as in the production of polymers and plastics. In addition, 2-(4-Chloro-3-fluorophenoxy)nicotinonitrile has been used to develop new materials for medical devices, such as catheters and stents.
特性
IUPAC Name |
2-(4-chloro-3-fluorophenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN2O/c13-10-4-3-9(6-11(10)14)17-12-8(7-15)2-1-5-16-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFWTGPTJOSJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Cl)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenoxy)nicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



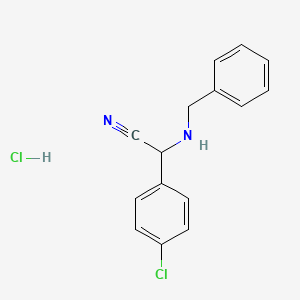



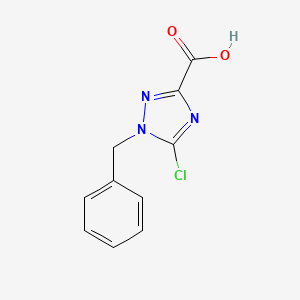

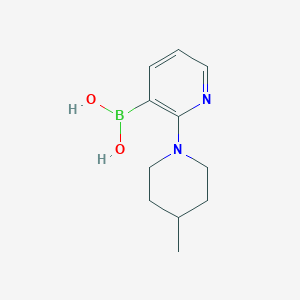
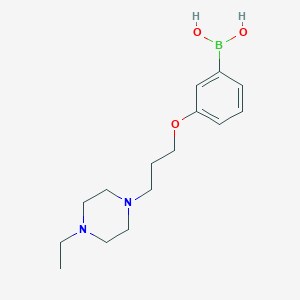
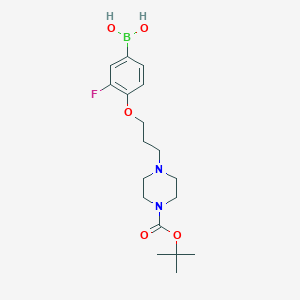


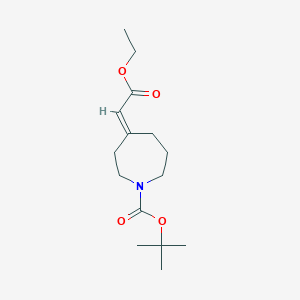
![6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1447788.png)
![1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1447790.png)